![molecular formula C11H21NO3 B13176341 8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decan: A structurally similar compound with different functional groups.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activities.
Uniqueness
8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL is unique due to its specific aminopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
8-(1-aminopropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C11H21NO3/c1-9(8-12)10(13)2-4-11(5-3-10)14-6-7-15-11/h9,13H,2-8,12H2,1H3 |
InChI-Schlüssel |
ZWINOBZHTYQBLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1(CCC2(CC1)OCCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13176263.png)
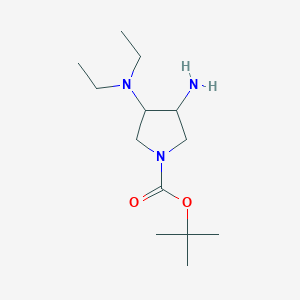

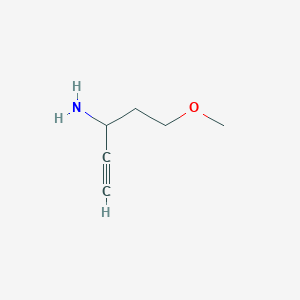
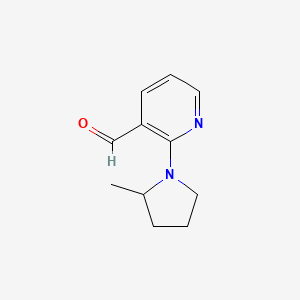
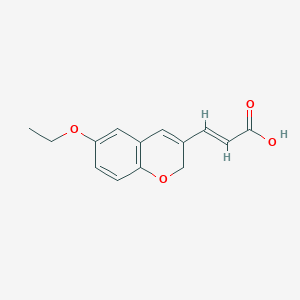
![Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176284.png)
![Methyl 2-[2-oxo-4-(thiophen-2-yl)piperidin-1-yl]acetate](/img/structure/B13176288.png)
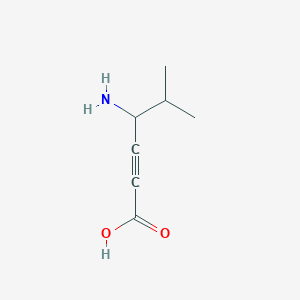
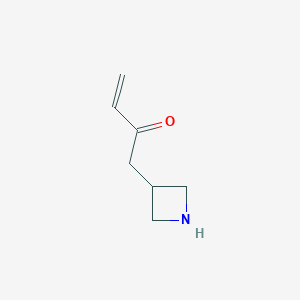

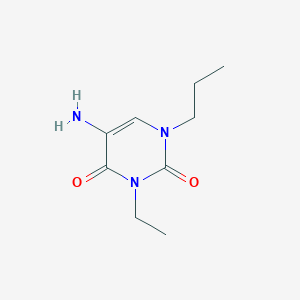
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
